molecular formula C16H17NO2S B13353558 4-Methyl-N-(1-(o-tolyl)ethylidene)benzenesulfonamide

4-Methyl-N-(1-(o-tolyl)ethylidene)benzenesulfonamide

Cat. No.: B13353558
M. Wt: 287.4 g/mol
InChI Key: DOHGDMFKWKDVFV-SAPNQHFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-N-(1-(o-tolyl)ethylidene)benzenesulfonamide is an organic compound with the molecular formula C16H17NO2S and a molecular weight of 287.37 g/mol . This compound is part of the sulfonamide family, which is known for its diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Preparation Methods

The synthesis of 4-Methyl-N-(1-(o-tolyl)ethylidene)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with o-toluidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the sulfonamide bond . The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Methyl-N-(1-(o-tolyl)ethylidene)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone, amine, and substituted sulfonamide derivatives.

Scientific Research Applications

4-Methyl-N-(1-(o-tolyl)ethylidene)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-N-(1-(o-tolyl)ethylidene)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This inhibition can disrupt essential biological processes, leading to the antimicrobial or anticancer effects observed in scientific studies .

Comparison with Similar Compounds

4-Methyl-N-(1-(o-tolyl)ethylidene)benzenesulfonamide can be compared with other sulfonamide compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted interactions with biological molecules, making it a valuable tool in medicinal chemistry and drug development.

Properties

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

(NE)-4-methyl-N-[1-(2-methylphenyl)ethylidene]benzenesulfonamide

InChI

InChI=1S/C16H17NO2S/c1-12-8-10-15(11-9-12)20(18,19)17-14(3)16-7-5-4-6-13(16)2/h4-11H,1-3H3/b17-14+

InChI Key

DOHGDMFKWKDVFV-SAPNQHFASA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/C2=CC=CC=C2C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C)C2=CC=CC=C2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.